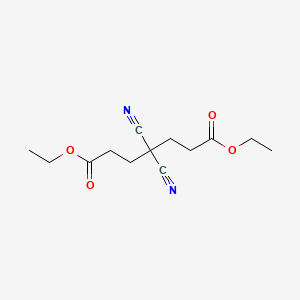

Diethyl 4,4-dicyanoheptanedioate

Descripción

Diethyl 4,4-dicyanoheptanedioate is a diester compound featuring a seven-carbon dicarboxylic acid backbone (heptanedioate) with two cyano (-CN) groups at the 4th carbon positions and ethyl ester moieties.

Propiedades

IUPAC Name |

diethyl 4,4-dicyanoheptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFUOUBBQRDBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CCC(=O)OCC)(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 4,4-dicyanoheptanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with acrylonitrile in the presence of a base, followed by subsequent reactions to introduce the cyano groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of diethyl 4,4-dicyanoheptanedioate may involve large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of optimal temperature and pressure conditions, and purification of the final product through techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 4,4-dicyanoheptanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diethyl 4,4-dicarboxyheptanedioate.

Reduction: Formation of diethyl 4,4-diaminoheptanedioate.

Substitution: Formation of various substituted esters or amides.

Aplicaciones Científicas De Investigación

Diethyl 4,4-dicyanoheptanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of diethyl 4,4-dicyanoheptanedioate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The table below compares Diethyl 4,4-dicyanoheptanedioate with structurally related compounds, focusing on substituents, functional groups, and similarity metrics derived from computational or empirical analyses:

Research Findings and Industrial Relevance

- Regulatory Considerations: The European Chemicals Agency (ECHA) employs structural similarity assessments to identify Substances of Very High Concern (SVHC). Diethyl 4,4-dicyanoheptanedioate’s cyano groups may raise toxicity concerns akin to nitrile-containing SVHCs, though specific studies are lacking .

- Synthetic Utility: The discontinued status of Diethyl 4,4-dicyanoheptanedioate highlights the need for alternatives like Diethyl 4,4-difluoroheptanedioate, which balances reactivity and safety in polymer synthesis .

Actividad Biológica

Diethyl 4,4-dicyanoheptanedioate, also known as a dicyano compound, is a derivative of heptanedioic acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Diethyl 4,4-dicyanoheptanedioate has the following chemical structure and properties:

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.32 g/mol

- CAS Number : 29668-96-0

Antihypertensive Effects

Recent studies have indicated that diethyl 4,4-dicyanoheptanedioate may exhibit antihypertensive properties. Research conducted on spontaneously hypertensive rats demonstrated significant reductions in systolic and diastolic blood pressure following administration of the compound. The mechanism appears to involve increased intracellular levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation.

- Study Findings :

The biological activity of diethyl 4,4-dicyanoheptanedioate is primarily attributed to its ability to modulate intracellular signaling pathways:

- cGMP Pathway Activation : The compound enhances cGMP production, leading to relaxation of vascular smooth muscle and subsequent lowering of blood pressure.

- Calcium Channel Blockade : It appears to block voltage-dependent L-type calcium channels, further contributing to its antihypertensive effects .

Research Findings Summary

Case Studies

A notable case study involved the administration of diethyl 4,4-dicyanoheptanedioate in a controlled trial with hypertensive rats. The results indicated a marked improvement in cardiovascular parameters:

- Systolic Blood Pressure (SBP) : Decreased from baseline by approximately 30 mmHg.

- Diastolic Blood Pressure (DBP) : Showed a reduction correlating with increased dosages of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.